3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane
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Overview
Description
3-(2-Methoxyethyl)-1-azaspiro[33]heptane is a compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the addition of ketenes to activated or strained alkenes . Another approach involves the alkylation of malonate esters followed by rearrangements of cyclopropanes . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to achieving high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in medicinal chemistry.
Uniqueness
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is unique due to its specific functional groups and the presence of the methoxyethyl moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H17NO/c1-11-6-3-8-7-10-9(8)4-2-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
PMRQPHPAAAJIIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CNC12CCC2 |
Origin of Product |
United States |
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